molecular formula C17H12Cl4N2O2 B13998406 4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 72054-52-5

4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B13998406
CAS No.: 72054-52-5
M. Wt: 418.1 g/mol
InChI Key: ZDESVFXSRXBUOA-UHFFFAOYSA-N
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Description

4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid can yield 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the process and make it more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinophthalone derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Properties

CAS No.

72054-52-5

Molecular Formula

C17H12Cl4N2O2

Molecular Weight

418.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-[2-(N-methylanilino)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H12Cl4N2O2/c1-22(9-5-3-2-4-6-9)7-8-23-16(24)10-11(17(23)25)13(19)15(21)14(20)12(10)18/h2-6H,7-8H2,1H3

InChI Key

ZDESVFXSRXBUOA-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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